![molecular formula C12H18N4O B2957844 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane CAS No. 2059956-11-3](/img/structure/B2957844.png)
4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane
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Overview
Description
4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane is a chemical compound with a unique structure that combines a pyridopyridazine core with an oxazepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine: This compound shares a similar pyridopyridazine core but lacks the oxazepane ring.
6,7-dihydro-5H-pyrido[2,3-c]pyridazine: Another compound with a similar core structure but different functional groups.
Uniqueness
4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane is unique due to the presence of the oxazepane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)-1,4-oxazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-4-16(5-7-17-6-1)12-8-10-9-13-3-2-11(10)14-15-12/h8,13H,1-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZABVVKIMZNRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2=NN=C3CCNCC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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